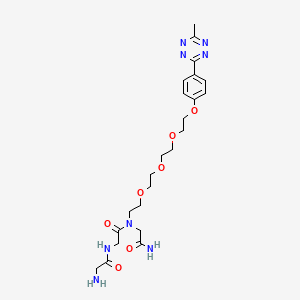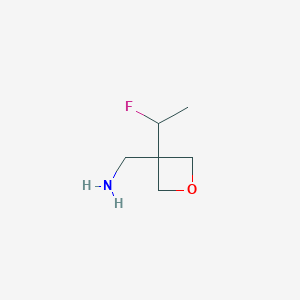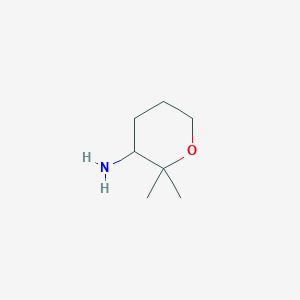
2,2-Dimethyltetrahydro-2H-pyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyltetrahydro-2H-pyran-3-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyltetrahydro-2H-pyran-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine source in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as molecular iodine or transition metal complexes can be employed to facilitate the cyclization reaction. The use of solvent-free conditions or environmentally benign solvents is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyltetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, more saturated amine compounds, and various substituted tetrahydropyran derivatives .
Applications De Recherche Scientifique
2,2-Dimethyltetrahydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-Dimethyltetrahydro-2H-pyran-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyltetrahydro-2H-pyran-4-amine
- 2,2-Dimethyltetrahydro-2H-pyran-5-amine
- 3,4-Dihydro-2H-pyran-3-amine
Uniqueness
2,2-Dimethyltetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2,2-dimethyloxan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(8)4-3-5-9-7/h6H,3-5,8H2,1-2H3 |
Clé InChI |
ZBVQPRQERQOOBS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCCO1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


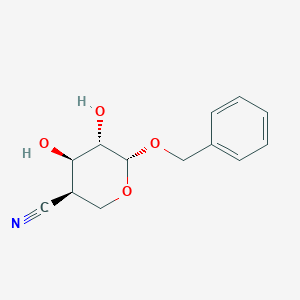


![1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12850010.png)



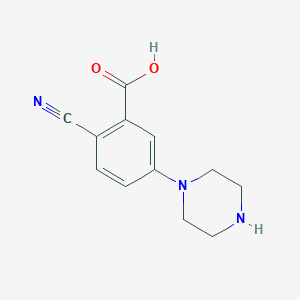
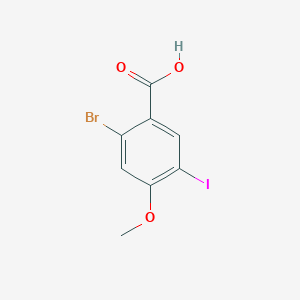
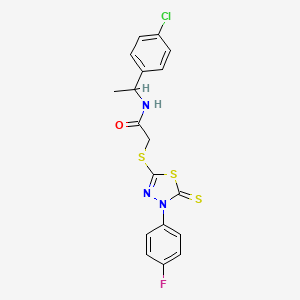

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
